(1R,3R)-1-Amino-1-phenylpentan-3-ol
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Overview
Description
(1S,3R)-1-amino-1-phenylpentan-3-ol is a chiral compound with significant importance in various scientific fields. It is known for its role as an inhibitor of glutathione peroxidase 4 (GPX4), making it a valuable tool in the study of ferroptosis, a type of programmed cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-1-amino-1-phenylpentan-3-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of (1S,3R)-1-amino-1-phenylpentan-3-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-1-amino-1-phenylpentan-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
(1S,3R)-1-amino-1-phenylpentan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It serves as a tool to study the mechanisms of ferroptosis and other cellular processes.
Medicine: It has potential therapeutic applications in cancer treatment due to its ability to induce ferroptosis in cancer cells.
Industry: It is used in the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The primary mechanism of action of (1S,3R)-1-amino-1-phenylpentan-3-ol involves the inhibition of glutathione peroxidase 4 (GPX4). This inhibition leads to the accumulation of lipid reactive oxygen species, which triggers ferroptosis. The compound interacts with GPX4 and prevents it from neutralizing lipid peroxides, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Erastin: Another ferroptosis inducer that inhibits the cystine/glutamate antiporter system.
Ferrostatin-1: A ferroptosis inhibitor that prevents lipid peroxidation.
Liproxstatin-1: Another ferroptosis inhibitor with similar properties to Ferrostatin-1 .
Uniqueness
(1S,3R)-1-amino-1-phenylpentan-3-ol is unique due to its specific inhibition of GPX4 and its ability to selectively induce ferroptosis in cancer cells with oncogenic RAS mutations. This selectivity makes it a valuable tool in cancer research and potential therapeutic applications .
Properties
Molecular Formula |
C11H17NO |
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Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-amino-1-phenylpentan-3-ol |
InChI |
InChI=1S/C11H17NO/c1-2-10(13)8-11(12)9-6-4-3-5-7-9/h3-7,10-11,13H,2,8,12H2,1H3 |
InChI Key |
DNGRLALONHXQSX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(C1=CC=CC=C1)N)O |
Origin of Product |
United States |
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